Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone
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Overview
Description
Furan-2-yl(3-((4-(trifluoromethyl)benzo[d]thiazol-2-yl)oxy)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H11F3N2O3S and its molecular weight is 368.33. The purity is usually 95%.
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Scientific Research Applications
Synthesis and Chemical Transformations
Furan-2-yl(phenyl)methanol derivatives are known for their ability to undergo a variety of chemical transformations. One such reaction is the aza-Piancatelli rearrangement, which, when conducted with 2-aminothiophenol and 2-aminophenol in the presence of In(OTf)3, leads to the formation of 3,4-dihydro-2H-benzo[b][1,4]thiazine or oxazine derivatives. This process is characterized by good yields, high selectivity, low catalyst loading, and short reaction times, making it an efficient method for synthesizing complex heterocyclic structures (B. Reddy et al., 2012).
Photochemical Reactions
The interaction of furan derivatives with other heterocyclic compounds under photochemical conditions has been explored to synthesize novel compounds. For example, the photochemical reaction of 2,5-disubstituted 1,3,4-oxadiazoles with furan, in the presence or absence of benzophenone as a sensitizer, yields cycloadducts like tetrahydrofuro[2·3-b]azetidino[2·1-b]-1,3,4-oxadiazole. This demonstrates the potential of furan derivatives in photo-induced synthesis pathways, offering a route to diverse heterocyclic compounds (O. Tsuge et al., 1973).
Antinociceptive and Anti-inflammatory Properties
The medicinal chemistry of furan derivatives is a growing area of interest. Thiazolopyrimidine derivatives containing furan-2-yl groups have been synthesized and evaluated for their antinociceptive and anti-inflammatory properties. These compounds, specifically the para-substituted derivatives, have shown significant activity in models of pain and inflammation, highlighting the therapeutic potential of furan-based compounds in managing pain and inflammatory conditions (T. Selvam et al., 2012).
Mechanism of Action
Target of action
The compound contains a furan ring, a benzo[d]thiazole ring, and an azetidine ring. Compounds containing these structures have been found to exhibit various biological activities . .
Mode of action
The mode of action would depend on the specific biological target the compound interacts with. For instance, some benzo[d]thiazole derivatives are known to interact with various enzymes and receptors, altering their function .
Biochemical pathways
Again, without specific studies, it’s hard to determine the exact biochemical pathways this compound might affect. Compounds with similar structures have been found to interact with various biochemical pathways, including those involved in inflammation, cancer, and microbial infections .
Result of action
The molecular and cellular effects of the compound would depend on its specific targets and mode of action. Some benzo[d]thiazole derivatives, for instance, have been found to exhibit anti-cancer, anti-inflammatory, and antimicrobial effects .
Properties
IUPAC Name |
furan-2-yl-[3-[[4-(trifluoromethyl)-1,3-benzothiazol-2-yl]oxy]azetidin-1-yl]methanone |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H11F3N2O3S/c17-16(18,19)10-3-1-5-12-13(10)20-15(25-12)24-9-7-21(8-9)14(22)11-4-2-6-23-11/h1-6,9H,7-8H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FBBYHUHPZXTXRE-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CN1C(=O)C2=CC=CO2)OC3=NC4=C(C=CC=C4S3)C(F)(F)F |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H11F3N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.3 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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